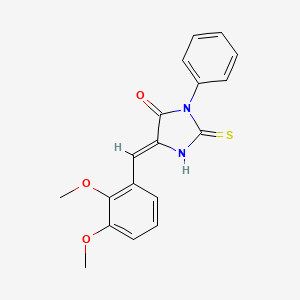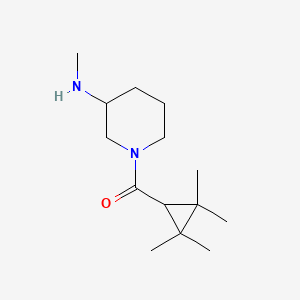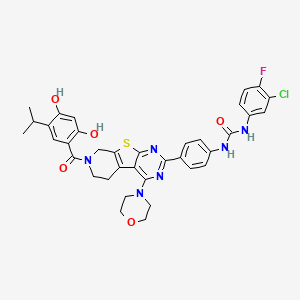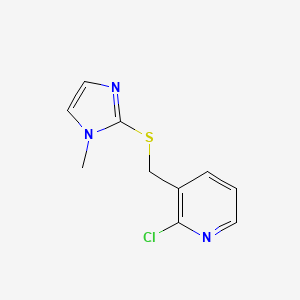![molecular formula C16H21N3OS B14898248 2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 2,6-dimethylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving temperature control, solvent recycling, and purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-Dimethylphenyl)-4-methylthiazol-2-amine: Similar structure but lacks the morpholine ring.
N-(2,6-Dimethylphenyl)-4-methyl-3-thiazol-2(3H)-imine: Similar structure but lacks the morpholine ring and has different substituents.
Uniqueness
N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is unique due to the presence of both the morpholine and thiazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H21N3OS |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H21N3OS/c1-12-5-4-6-13(2)15(12)17-16-19(14(3)11-21-16)18-7-9-20-10-8-18/h4-6,11H,7-10H2,1-3H3 |
Clé InChI |
YFQURRZXKOAVPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)

![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
